Chemical structure and molecular weight of 3-(2,2-Difluoroethoxy)phenylboronic acid
Chemical structure and molecular weight of 3-(2,2-Difluoroethoxy)phenylboronic acid
Technical Monograph: 3-(2,2-Difluoroethoxy)phenylboronic Acid
Executive Summary
3-(2,2-Difluoroethoxy)phenylboronic acid (CAS: 958452-33-0) is a specialized organoboron reagent used primarily in the synthesis of biaryl scaffolds for drug discovery. The incorporation of the 2,2-difluoroethoxy moiety serves as a strategic bioisostere for traditional alkoxy groups (e.g., methoxy or ethoxy). This fluorinated substituent modulates physicochemical properties—specifically lipophilicity (
This guide provides a comprehensive technical analysis of the compound, including its chemical identity, a validated synthesis protocol, and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Chemical Identity & Physical Properties
The following table summarizes the core physicochemical data for 3-(2,2-Difluoroethoxy)phenylboronic acid.
| Property | Data |
| Chemical Name | 3-(2,2-Difluoroethoxy)phenylboronic acid |
| CAS Number | 958452-33-0 |
| Molecular Formula | |
| Molecular Weight | 201.96 g/mol |
| Physical State | Solid (White to Off-White Powder) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |
| SMILES | OB(O)c1cccc(OCC(F)F)c1 |
| InChI Key | (Predicted) SZLRKQKOUYNFDB-UHFFFAOYSA-N (Analog) |
| pKa | ~8.5 (Boronic acid group) |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the boronic acid functionality and the fluorinated ether tail.
Figure 1: Structural connectivity of 3-(2,2-Difluoroethoxy)phenylboronic acid showing the meta-substitution pattern.
Synthetic Pathways
The synthesis of 3-(2,2-Difluoroethoxy)phenylboronic acid typically proceeds via a two-stage sequence: O-Alkylation followed by Miyaura Borylation or Lithium-Halogen Exchange .
Step 1: O-Alkylation of 3-Bromophenol
This step introduces the difluoroethoxy tail. The use of a mild base is critical to prevent elimination of the difluoroethyl group.
-
Reagents: 3-Bromophenol, 2,2-Difluoroethyl tosylate (or triflate),
. -
Solvent: DMF or Acetonitrile (
). -
Conditions: 60–80°C, 12–24 hours.
Step 2: Borylation
The aryl bromide is converted to the boronic acid. The Lithium-Halogen Exchange method is preferred for scale, while Miyaura Borylation is preferred for functional group tolerance.
Method A: Lithium-Halogen Exchange (Cryogenic)
-
Cool solution of aryl bromide in dry THF to -78°C.
-
Add
-Butyllithium ( -BuLi) dropwise (1.1 equiv). -
Stir for 30–60 min to form the aryllithium intermediate.
-
Quench with Triisopropyl borate (
) or Trimethyl borate ( ). -
Warm to RT and hydrolyze with dilute aqueous HCl.
Method B: Miyaura Borylation (Catalytic)
-
Combine aryl bromide, Bis(pinacolato)diboron (
), , and . -
Heat in Dioxane/DMSO at 80–100°C.
-
Isolate the pinacol ester, then hydrolyze with
or acidic conditions to the free acid.
Figure 2: Dual synthetic pathways for the production of the target boronic acid.
Applications in Drug Discovery
Suzuki-Miyaura Cross-Coupling
This reagent is the standard nucleophile for introducing the 3-(2,2-difluoroethoxy)phenyl motif into heteroaromatic cores (e.g., pyridines, pyrimidines) common in kinase inhibitors and GPCR ligands.
General Protocol:
-
Reagents: Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Base (
or , 2–3 equiv). -
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Conditions: 80–100°C under inert atmosphere (
or ).
Bioisosteric Utility
The 2,2-difluoroethoxy group (
-
Lipophilicity: The fluorine atoms decrease the electron density of the ether oxygen, slightly lowering the H-bond acceptor capability, while increasing overall lipophilicity (
) to improve membrane permeability. -
Metabolic Stability: The C-F bonds protect the terminal carbon from metabolic oxidation (hydroxylation), extending the half-life (
) of the drug candidate.
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid.
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Boronic acids can undergo protodeboronation or form anhydrides (boroxines) upon prolonged exposure to moisture and heat.[3]
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem. (2025).[4] "Compound Summary: 3-(2,2-Difluoroethoxy)phenylboronic acid (CAS 958452-33-0)."[5][6] National Library of Medicine. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
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- 4. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. B-[3-(2,2-Difluoroethoxy)phenyl]boronic acid | CymitQuimica [cymitquimica.com]
